![molecular formula C18H18ClN3OS B2534298 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide CAS No. 941968-20-3](/img/structure/B2534298.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

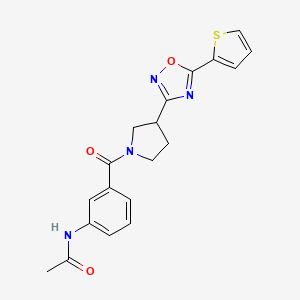

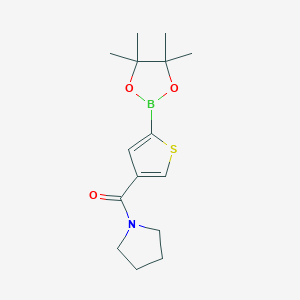

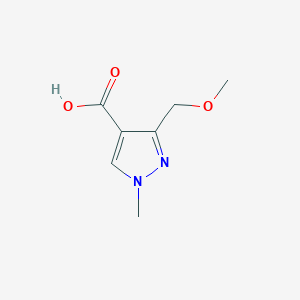

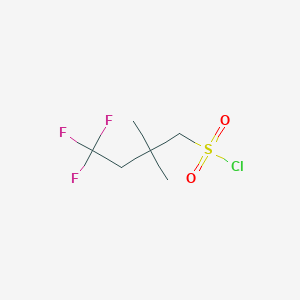

Description

Compounds with the benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals and bioactive compounds . They are characterized by a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The specific conditions and reagents used can vary depending on the desired product .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a benzo[d]thiazol-2-yl group and an amide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific functional groups present . For example, the amide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These can include melting point determination, solubility testing, and spectroscopic analysis .Applications De Recherche Scientifique

Synthesis and Catalytic Activity

Pincer-Type Complexes Synthesis

Researchers have developed palladium pincer complexes through the reaction of bridged bisbenzimidazolium salts with palladium acetate. These complexes demonstrate catalytic activity in Heck-type coupling reactions, showcasing the potential of similar compounds in catalytic processes (Hahn et al., 2005).

Antimicrobial and Antitumor Activities

Antimicrobial Activities

The synthesis of thiopyrimidine and thiazolopyrimidines from initial reactions of 2-methyl-cyclohexanone with aromatic aldehydes has been explored, with some compounds exhibiting antimicrobial properties. This highlights the potential biomedical applications of similar compounds (Hawas et al., 2012).

Anti-Lung Cancer Activity

Novel fluoro-substituted benzo[b]pyran compounds have shown anticancer activity against human cancer cell lines, suggesting the relevance of structurally similar compounds in developing new anticancer agents (Hammam et al., 2005).

Photorelease and Protective Groups

Photoactive Precursors for Butyric Acid

A study on the photorelease of butyric acid using aminobenzocoumarin derivatives indicates the potential of using similar chemical structures in the controlled release of therapeutic agents (Soares et al., 2015).

Heterocyclic Compound Synthesis

Heterocyclic Compounds with Sulfonamido Moiety

The synthesis of new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications showcases the versatility of similar chemical structures in medicinal chemistry (Azab et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3OS/c1-3-6-15(23)22(11-13-7-4-5-10-20-13)18-21-16-12(2)8-9-14(19)17(16)24-18/h4-5,7-10H,3,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFWCYHQTYLYRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC(=C3S2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2534215.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2534223.png)

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)

![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)